

# An In-depth Technical Guide to N,2-Dimethylbenzamide: Synthesis, Structure, and Analysis

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## Compound of Interest

Compound Name: *N,2-Dimethylbenzamide*

Cat. No.: *B184477*

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**Abstract:** This technical guide provides a comprehensive overview of **N,2-dimethylbenzamide** (CAS RN: 2170-09-4), a substituted aromatic amide of interest in synthetic and medicinal chemistry. The document details the compound's chemical identity, physicochemical properties, a robust synthetic protocol, and an in-depth analysis of its chemical structure through spectroscopic methods. It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights into the handling and characterization of this molecule.

## Chemical Identity and Structure

**N,2-Dimethylbenzamide**, also known as N-methyl-o-toluamide, is a disubstituted derivative of benzamide. It features a methyl group on the amide nitrogen (N-substitution) and a second methyl group at the ortho (2-position) of the benzene ring. This specific substitution pattern distinguishes it from its isomers, such as N,N-dimethylbenzamide or N,4-dimethylbenzamide, and dictates its unique chemical and physical properties.

The IUPAC name for this compound is **N,2-dimethylbenzamide**.<sup>[1][2]</sup> Its structure is confirmed by its chemical formula, C<sub>9</sub>H<sub>11</sub>NO, and a molecular weight of 149.19 g/mol.<sup>[2]</sup>

Key Identifiers:

- IUPAC Name: **N,2-dimethylbenzamide**<sup>[1][2]</sup>

- Synonyms: N-Methyl-o-toluamide, N-Methyl-2-methylbenzamide, o-Toluamide, N-methyl-[1][3]
- CAS Number: 2170-09-4[1][2][4]
- Molecular Formula: C<sub>9</sub>H<sub>11</sub>NO[1][2]
- Molecular Weight: 149.19 g/mol [2]
- SMILES: CNC(=O)C1=CC=CC=C1C[2]
- InChI Key: OABGZRFNYNFHCS-UHFFFAOYSA-N[1][3]

Chemical Structure:

Caption: 2D structure of **N,2-dimethylbenzamide**.

## Physicochemical Properties

**N,2-Dimethylbenzamide** is typically a colorless to pale yellow liquid or solid, contingent on its purity and the ambient temperature.[1][3] As is characteristic of many amides, it exhibits moderate solubility in organic solvents and has limited solubility in water.[1][3] While comprehensive experimental data for this specific isomer is not widely published, the properties can be predicted based on its structural components.

Property	Value / Description	Source
Appearance	Colorless to pale yellow liquid or solid	[1][3]
Water Solubility	Limited	[1][3]
Organic Solvent Solubility	Moderately soluble	[1][3]
Purity (Typical)	≥95%	[2]

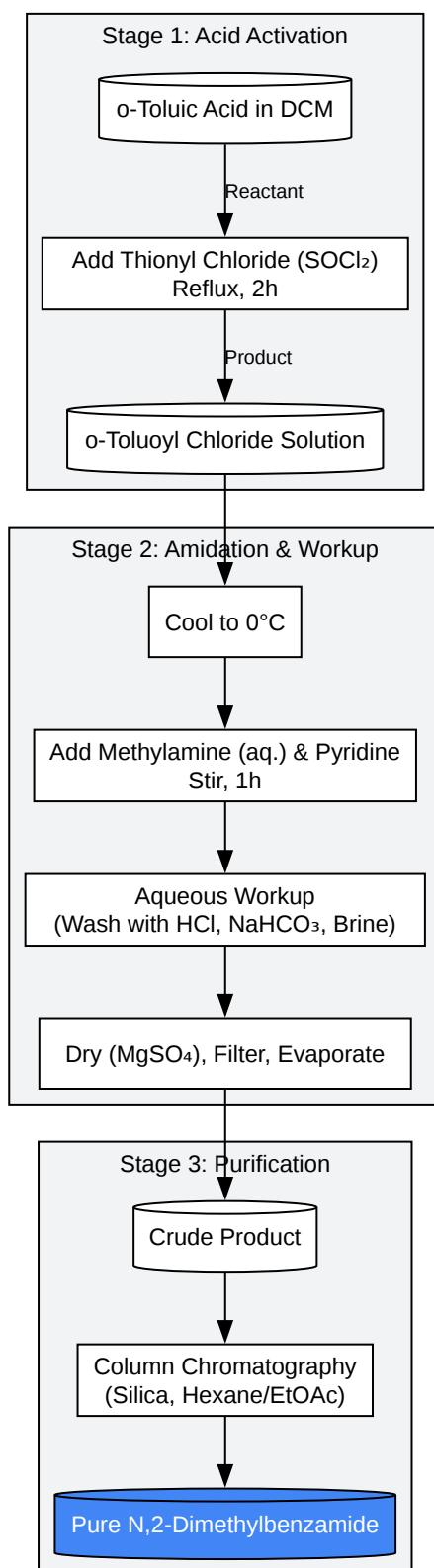
Note: Detailed experimental values for melting point, boiling point, and density are not consistently available in public literature, highlighting the specialized nature of this compound.

## Synthesis and Purification

The synthesis of **N,2-dimethylbenzamide** is most reliably achieved through the amidation of o-toluic acid (2-methylbenzoic acid). This is a foundational reaction in organic synthesis where a carboxylic acid is converted to an amide.<sup>[5]</sup> The process involves two primary stages: the activation of the carboxylic acid and the subsequent nucleophilic acyl substitution by methylamine.<sup>[6]</sup>

## Causality in Experimental Design

The chosen synthetic route prioritizes efficiency and control. Converting the carboxylic acid to an acyl chloride (using thionyl chloride,  $\text{SOCl}_2$ ) is a critical activation step. o-Toluic acid itself is not reactive enough to readily form an amide with methylamine. The acyl chloride is a much stronger electrophile, making the subsequent reaction with the methylamine nucleophile rapid and high-yielding. The use of a base (like pyridine or triethylamine) in the second step is essential to neutralize the HCl byproduct, which would otherwise protonate the methylamine, rendering it non-nucleophilic and halting the reaction.



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Caption: Experimental workflow for the synthesis of **N,2-dimethylbenzamide**.

## Detailed Experimental Protocol

### Materials:

- o-Toluic acid (1.0 eq)
- Thionyl chloride ( $\text{SOCl}_2$ ) (1.2 eq)
- Dichloromethane (DCM), anhydrous
- Methylamine (40% solution in  $\text{H}_2\text{O}$ ) (2.0 eq)
- Pyridine (2.0 eq)
- 1M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated sodium chloride (Brine) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (EtOAc) for eluent

### Procedure:

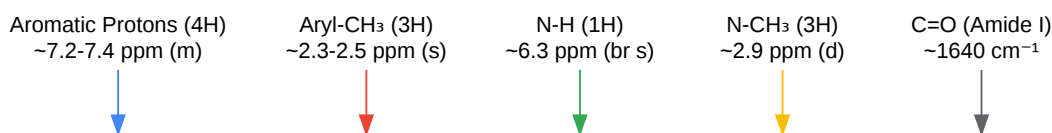
- **Acid Chloride Formation:** To a flame-dried round-bottom flask under an inert atmosphere ( $\text{N}_2$ ), add o-toluic acid (1.0 eq) and anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at room temperature. Equip the flask with a reflux condenser and heat the mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
- **Solvent Removal:** After cooling to room temperature, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This yields the crude o-toluoyl chloride, which is used immediately in the next step.
- **Amidation:** Dissolve the crude o-toluoyl chloride in fresh anhydrous DCM and cool the flask to  $0^\circ\text{C}$  in an ice bath. In a separate beaker, prepare a solution of methylamine (2.0 eq) and

pyridine (2.0 eq) in DCM. Add this amine solution dropwise to the stirred acyl chloride solution at 0°C.

- **Reaction Completion:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
- **Aqueous Workup:** Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl to remove excess pyridine and methylamine, followed by saturated NaHCO<sub>3</sub> solution to neutralize any remaining acid, and finally with brine.
- **Drying and Concentration:** Dry the separated organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure to obtain the crude **N,2-dimethylbenzamide**.
- **Purification:** Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure **N,2-dimethylbenzamide**.

## Structural Elucidation via Spectroscopy

The definitive structure of **N,2-dimethylbenzamide** is confirmed by a combination of spectroscopic techniques. While a complete, published dataset for this specific isomer is not readily available, the expected spectral characteristics can be accurately predicted based on established principles and data from analogous compounds like N-methylbenzamide and other ortho-substituted amides.[7]



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Caption: Key structural features of **N,2-dimethylbenzamide** and their predicted spectral signatures.

## **$^1\text{H}$ NMR Spectroscopy (Predicted)**

The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments.

Proton Group	Predicted $\delta$ (ppm)	Multiplicity	Integration	Rationale
Aromatic (Ar-H)	7.2 – 7.4	Multiplet (m)	4H	Protons on the benzene ring, appearing as a complex pattern due to ortho, meta, and para couplings.
Amide (N-H)	~6.3	Broad Singlet (br s)	1H	The amide proton signal is typically broad due to quadrupole broadening from the nitrogen atom and chemical exchange. It will disappear upon D <sub>2</sub> O shake.
N-Methyl (N-CH <sub>3</sub> )	~2.9	Doublet (d)	3H	The N-methyl protons are coupled to the single amide proton ( $^3J \approx 5$ Hz), resulting in a doublet. <sup>[7]</sup>
Aryl-Methyl (Ar-CH <sub>3</sub> )	2.3 – 2.5	Singlet (s)	3H	The methyl group attached to the aromatic ring has no adjacent protons to couple with, thus appearing



as a sharp  
singlet.

## <sup>13</sup>C NMR Spectroscopy (Predicted)

The <sup>13</sup>C NMR spectrum provides a map of the carbon skeleton.

Carbon Group	Predicted $\delta$ (ppm)	Rationale
Carbonyl (C=O)	168 - 171	The amide carbonyl carbon is deshielded and appears far downfield, a characteristic feature of this functional group. [7]
Aromatic (C-ipso, C-ortho)	135 - 138	The two quaternary carbons (C-1 and C-2) attached to the amide and methyl groups, respectively. C-2 is deshielded by the methyl group.
Aromatic (Ar-C)	125 - 132	The four CH carbons of the aromatic ring. Their distinct shifts depend on their position relative to the substituents.
N-Methyl (N-CH <sub>3</sub> )	~27	The carbon of the N-methyl group, appearing in the aliphatic region.[7]
Aryl-Methyl (Ar-CH <sub>3</sub> )	~21	The carbon of the aryl-methyl group, typical for a methyl group on a benzene ring.

## Infrared (IR) Spectroscopy

IR spectroscopy is instrumental for identifying key functional groups.

Vibration	Predicted Wavenumber (cm <sup>-1</sup> )	Description
N-H Stretch	3300 - 3250	A moderate to strong, somewhat broad peak characteristic of a secondary amide N-H bond.
C-H Stretch (Aromatic)	3100 - 3000	Sharp, medium-intensity peaks corresponding to the C-H bonds on the benzene ring.
C-H Stretch (Aliphatic)	3000 - 2850	Peaks corresponding to the C-H bonds of the two methyl groups.
C=O Stretch (Amide I)	~1640	A very strong and sharp absorption, the most prominent feature for an amide, representing the carbonyl stretch.
N-H Bend (Amide II)	~1550	A strong band resulting from the coupling of N-H in-plane bending and C-N stretching vibrations.

## Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the overall structure.

m/z Value	Ion	Rationale
149	$[M]^+$	The molecular ion peak, corresponding to the molecular weight of the compound.
119	$[M - CH_2NH]^+$	Loss of the methylamino radical, a common fragmentation pathway for N-methyl amides.
91	$[C_7H_7]^+$	Formation of the toluyl cation or its rearranged tropylium ion, resulting from cleavage of the amide group. This is a very stable and common fragment for toluene derivatives.
44	$[CH_3NH=CH_2]^+$	Fragment corresponding to the N-methyl part of the amide.

## Applications in Research and Development

Substituted benzamides are a crucial class of compounds in medicinal chemistry due to their wide range of biological activities.<sup>[6]</sup> They are known to interact with various biological targets, including dopamine and serotonin receptors.<sup>[8]</sup>

- **Scaffolds in Medicinal Chemistry:** The **N,2-dimethylbenzamide** structure can serve as a foundational scaffold or an intermediate for synthesizing more complex molecules. The ortho-methyl group provides steric bulk that can influence the molecule's conformation and its binding to biological targets, a key consideration in structure-activity relationship (SAR) studies.<sup>[9][10]</sup>
- **Agrochemical and Pharmaceutical Intermediates:** Like many substituted amides, **N,2-dimethylbenzamide** can be a valuable intermediate in the production of agrochemicals and pharmaceuticals.<sup>[1][3]</sup>

- Anticancer Research: N-substituted benzamides have been investigated as potential histone deacetylase (HDAC) inhibitors for cancer therapy.[9][10] The specific substitution pattern of **N,2-dimethylbenzamide** could be explored in this context.

## Safety and Handling

While a specific, comprehensive safety data sheet for **N,2-dimethylbenzamide** is not widely available, general precautions for substituted amides should be strictly followed. The toxicological properties have not been fully investigated.[11]

- Potential Health Effects: May cause eye, skin, and respiratory tract irritation. Ingestion may cause irritation of the digestive tract.[11]
- Personal Protective Equipment (PPE): Wear appropriate safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
- First Aid Measures:
  - Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[11]
  - Skin: Flush skin with plenty of water. Remove contaminated clothing.[11]
  - Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [11]
  - Ingestion: If the victim is conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[11]
- Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

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- To cite this document: BenchChem. [An In-depth Technical Guide to N,2-Dimethylbenzamide: Synthesis, Structure, and Analysis]. BenchChem, [2026]. [Online PDF].

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